1,1,1,3,3,3-Hexafluoro-2-propanol

Übersicht

Beschreibung

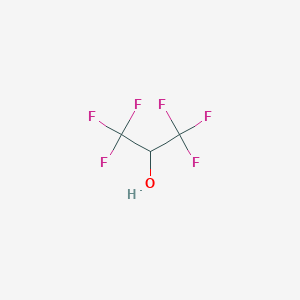

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a fluorinated alcohol with the molecular formula C₃H₂F₆O and a molecular weight of 168.04 g/mol . It is characterized by two trifluoromethyl (–CF₃) groups attached to a central hydroxyl-bearing carbon, conferring unique physicochemical properties:

- High Acidity: HFIP has a remarkably low pKa (~9.3), making it significantly more acidic than non-fluorinated alcohols (e.g., isopropanol, pKa ~19) .

- Low Boiling Point: 59°C , enabling easy removal via evaporation in synthetic workflows.

- Hydrogen-Bonding Capacity: The –OH group participates in strong hydrogen bonds, while the –CF₃ groups impart hydrophobicity, creating a polar yet non-aqueous solvent environment .

Vorbereitungsmethoden

Traditional Organic Synthesis via Potassium Acetate-Mediated Reaction

The conventional laboratory-scale synthesis of HFIP employs a multi-step reaction sequence starting with CF₃-CHCCF₃ (hexafluoropropene) as the primary fluorinated precursor. According to a 2023 protocol, potassium acetate acts as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution. The reaction mixture is stirred overnight under nitrogen, followed by aqueous workup and acidification with concentrated sulfuric acid in ethanol . Key stages include:

-

Nucleophilic Attack : Potassium acetate deprotonates DMF, generating a reactive intermediate that attacks hexafluoropropene to form a fluorinated alkoxide.

-

Acid Hydrolysis : Sulfuric acid protonates the intermediate, yielding HFIP after distillation under reduced pressure (boiling point: 58.2°C) .

This method achieves a selectivity of 99.95% by gas chromatography (GC) analysis, though scalability is limited due to the use of stoichiometric reagents and prolonged reaction times .

Industrial Hydrogenation of Hexafluoroacetone

Catalytic Reduction of Impure HFA Feedstocks

Industrial production prioritizes cost-effective routes using impure HFA streams derived from hexafluoropropylene oxidation. A 1997 patent describes a hydrogenation process where HFA is reduced to HFIP over chromium-based catalysts at 170–310°C . The reaction tolerates impurities such as hexafluoropropylene (45–55 wt%) and hydrogen fluoride (HF), bypassing costly purification steps :

3\text{COCF}3 + \text{H}2 \xrightarrow{\text{Cr catalyst}} \text{CF}3\text{CH(OH)CF}_3

Catalyst Composition : Chromium hydroxide gel treated with HF exhibits a high surface area (186 m²/g), enhancing HFA conversion .

Reaction Conditions :

-

Temperature gradient: 236–310°C across three catalytic zones

-

Pressure: 1.3 bar

This method achieves 65.6% hexafluoropropylene recovery and 15.9% HFA conversion per pass, with HFIP easily separated from unreacted gases via distillation .

Direct Oxidation of Hexachloroacetone

An alternative industrial route involves fluorinating hexachloroacetone (CCl₃COCCl₃) with excess HF at 236–310°C :

3\text{COCCl}3 + 12 \text{HF} \rightarrow \text{CF}3\text{COCF}3 + 6 \text{HCl}

Challenges :

-

Corrosive HCl byproduct necessitates Hastelloy-C reactors

Despite these hurdles, the process benefits from abundant starting materials and integration with downstream HFIP purification.

Catalyst Optimization and Reaction Engineering

Chromium vs. Alumina Catalysts

Comparative studies reveal chromium catalysts outperform alumina in HFA hydrogenation due to superior acid resistance and thermal stability. Alumina degrades above 300°C, whereas chromium maintains activity up to 310°C, enabling higher throughput .

Catalyst Performance Metrics :

| Catalyst | Surface Area (m²/g) | Optimal Temp (°C) | HFA Conversion (%) |

|---|---|---|---|

| Chromium | 186 | 310 | 15.9 |

| Alumina | 95 | 250 | 9.2 |

Temperature-Controlled Selectivity

Elevating the reaction temperature from 200°C to 310°C increases HFA conversion from 8.5% to 15.9% but risks over-hydrogenation to perfluorinated alkanes . Optimized temperature gradients in multi-zone reactors mitigate this, balancing yield and selectivity.

Purification Techniques for Analytical-Grade HFIP

Distillation and Metal Impurity Control

High-purity HFIP for LC-MS applications requires stringent metal removal (<100 ppb Na/K). IonHance HFIP employs proprietary distillation to reduce sodium and potassium levels by 50% compared to conventional grades :

Metal Content Post-Purification :

| Batch | Na (ppb) | K (ppb) |

|---|---|---|

| 1 | 23 | 18 |

| 2 | 27 | 22 |

Impact on Oligonucleotide Analysis

Trace metals in HFIP adduct with oligonucleotides, complicating mass spectra. Using IonHance HFIP reduces adduct formation by 2×, enhancing signal clarity for 10–60-mer DNA ladders .

Analyse Chemischer Reaktionen

Friedel-Crafts Reactions

HFIP facilitates intramolecular Friedel-Crafts acylation without requiring traditional Lewis acid catalysts. The reaction proceeds via stabilization of intermediates through hydrogen bonding and electrostatic interactions.

Example Reaction:

Intramolecular acylation of arylalkyl acid chlorides in HFIP yields cyclic ketones under mild conditions .

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Arylalkyl acid chloride | HFIP, RT, 12 h | 73–97 |

Key Findings:

-

Catalyst-Free: HFIP eliminates the need for AlCl₃ or other Lewis acids .

-

Broad Substrate Scope: Tolerates electron-donating and electron-withdrawing groups on aromatic rings .

Hydroxydifluoromethylation of Imidazo[1,2-a]pyridines

HFIP promotes C3-difluoromethyl carbinol synthesis via hydroxydifluoromethylation at room temperature.

Reaction Mechanism:

-

Difluoroacetaldehyde ethyl hemiacetal releases ethanol, forming difluoroacetaldehyde.

-

HFIP protonates the aldehyde, generating a reactive carbonium ion.

-

Nucleophilic attack by imidazo[1,2-a]pyridine forms the product .

Optimized Conditions:

-

Solvent: HFIP (neat)

-

Temperature: 25°C

-

Time: 12 h

Substrate Scope and Yields:

| Substituent on Imidazo[1,2-a]pyridine | Yield (%) |

|---|---|

| -H (Unsubstituted) | 97 |

| -CH₃ | 92 |

| -OCH₃ | 88 |

| -Cl | 85 |

| -Br | 82 |

Gram-Scale Synthesis:

Oxidation Reactions

HFIP enhances the reactivity of oxidants like hydrogen peroxide in Baeyer-Villiger oxidations of cyclic ketones.

Example:

Cyclohexanone oxidation to ε-caprolactone:

Role of HFIP:

-

Stabilizes peroxygen intermediates via hydrogen bonding.

Epoxide Ring-Opening Reactions

HFIP serves as a solvent in Lewis acid-catalyzed epoxide ring-opening , enabling regioselective synthesis of diols.

Reaction Conditions:

-

Catalyst: Sc(OTf)₃ (5 mol%)

-

Solvent: HFIP

-

Temperature: 25°C

Example:

| Epoxide | Product | Yield (%) |

|---|---|---|

| Cyclooctene oxide | trans-Diol | 78 |

| 1,2-Epoxyhexane | 1,2-Hexanediol | 85 |

Mechanistic Insight:

HFIP’s polarity stabilizes charged intermediates, improving reaction efficiency .

Mechanistic Role of HFIP

HFIP’s unique properties underpin its versatility:

-

Hydrogen-Bond Donor: Activates electrophiles (e.g., carbonyl groups) and stabilizes transition states .

-

Acidity: Facilitates proton transfer steps without strong mineral acids .

Table: Key Physicochemical Properties Influencing Reactivity

| Property | Value | Relevance |

|---|---|---|

| Dielectric Constant | 16.7 | Enhances ionic intermediates |

| pKa | 9.3 | Mild Brønsted acidity |

| Boiling Point | 58°C | Enables easy solvent removal |

Toxicity and Handling

While not a reaction focus, HFIP’s corrosivity (causes severe skin burns) and volatility necessitate strict safety protocols (gloves, ventilation) .

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

Solvent for Organic Reactions:

HFIP is extensively used as a solvent in organic chemistry due to its ability to stabilize ionic species and enhance reaction rates. It serves as a medium for several types of reactions:

- Friedel-Crafts Reactions: HFIP allows for the Friedel-Crafts acylation and alkylation reactions without the need for additional Lewis acids .

- Oxidation Reactions: It enhances the reactivity of oxidants such as hydrogen peroxide in Baeyer-Villiger oxidations .

- Electrochemical Applications: HFIP has been evaluated for its effectiveness in electrochemical processes, demonstrating notable performance in various electrochemical reactions .

Table 1: Summary of Chemical Applications

Biological Applications

HFIP plays a critical role in biological research and applications:

- Protein Denaturation: It is employed to denature proteins and stabilize specific conformations such as α-helices in peptides .

- Solubilization of Peptides: HFIP effectively solubilizes peptides, making it valuable in peptide chemistry .

- Drug Development: As a precursor to anesthetics like sevoflurane, HFIP is metabolized into non-toxic metabolites that are rapidly eliminated from the body .

Table 2: Biological Applications

Industrial Applications

In the industrial sector, HFIP is utilized in several processes:

- Semiconductor Fabrication: HFIP derivatives are used to enhance the design and operation of semiconductor devices by improving hydrophobic control and dissolution rates .

- Production of Fluorinated Chemicals: It is involved in synthesizing fluorinated surfactants and emulsifiers used in various cleaning applications .

Table 3: Industrial Applications

| Application Type | Description | Reference |

|---|---|---|

| Semiconductor Fabrication | Enhances design and operation of semiconductor devices | |

| Fluorinated Chemicals | Used in producing surfactants and emulsifiers |

Case Studies

-

Cyclodextrin Assemblies:

A study demonstrated that cyclodextrins have high solubility in HFIP. Upon evaporation of HFIP from cyclodextrin solutions, crystalline solids were formed, showcasing HFIP's role in material science . -

Friedel-Crafts Reaction Efficiency:

Research highlighted the use of HFIP as a solvent for synthesizing C3-difluoromethyl carbinol-containing compounds at room temperature with high yields. This illustrates the efficiency of HFIP in facilitating complex organic reactions .

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-propanol is primarily based on its high polarity and hydrogen-bonding capabilities. It acts as a powerful hydrogen bond donor, which enhances the solubility of various compounds and facilitates chemical reactions. Its ability to stabilize transition states and intermediates makes it an effective solvent in many catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogs

2.1.1. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

- Structure : Methyl substitution at the hydroxyl-bearing carbon (C2) yields C₄H₄F₆O (MW: 182.06 g/mol) .

- Key Differences :

2.1.2. 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol

- Structure : Phenyl substitution at C2 (C₉H₆F₆O; MW: 256.14 g/mol) .

- Applications: Limited data, but likely used in specialty organic synthesis due to enhanced hydrophobicity .

Fluorinated Alcohols with Reduced Fluorination

2.2.1. 2,2,2-Trifluoroethanol (TFE)

- Structure : Single –CF₃ group (C₂H₃F₃O; MW: 100.04 g/mol).

- Key Differences :

- Induces α-helix formation in peptides but less effectively than HFIP .

- Solvent for allylic substitution reactions, but yields are lower than HFIP-mediated processes (e.g., 70% vs. 90% for nitrogenated nucleophiles) .

Derivatives in Pharmaceutical Chemistry

2.3.1. Sevoflurane

- Structure : HFIP derivative with a fluoromethoxy (–OCH₂F) group replacing the hydroxyl .

- Key Differences: Non-flammable and volatile (b.p. 58.6°C), optimized for inhalation anesthesia . Synthesis: Produced via HFIP chloromethylation followed by halogen-exchange fluorination, though HFIP’s corrosivity complicates scale-up .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Applications |

|---|---|---|---|---|---|

| HFIP | C₃H₂F₆O | 168.04 | 59 | ~9.3 | Peptide solubilization, HPLC, anti-prion |

| Hexafluoro-2-methyl-2-propanol | C₄H₄F₆O | 182.06 | N/A | ~10.5 | Perfluoroether synthesis |

| TFE | C₂H₃F₃O | 100.04 | 74 | ~12.5 | Protein folding, organic synthesis |

| Sevoflurane | C₄H₃F₇O | 200.06 | 58.6 | N/A | Inhalation anesthesia |

Research Findings and Mechanistic Insights

- Solvent Efficacy : HFIP outperforms TFE in allylic substitution reactions due to stronger stabilization of carbocation intermediates via hydrogen bonding and dielectric effects .

- Protein Folding : HFIP’s –CF₃ groups enhance α-helix induction in melittin by 30% compared to TFE, attributed to additive contributions from fluorine’s electron-withdrawing effects and solvent aggregation .

- Acidity-Driven Reactivity: HFIP’s low pKa facilitates acid-catalyzed reactions, such as the conversion of 12 to 18 in garlic-derived organosulfur compounds, achieving higher yields vs. isopropanol .

Biologische Aktivität

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a fluorinated alcohol that has gained attention for its unique properties and biological activities. It serves as a precursor for the anesthetic sevoflurane and is recognized for its ability to induce α-helical structures in proteins. This article explores the biological activity of HFIP, focusing on its effects on prion diseases, its role as a solvent in organic synthesis, and its potential therapeutic applications.

Prion Disease Research

HFIP has been studied for its effects on prion proteins (PrP), particularly in relation to prion diseases such as Creutzfeldt-Jakob disease. Research indicates that HFIP can significantly alter the conformation of PrP, promoting the transformation from the pathogenic form (PrP^Sc) to a less harmful structure.

- Key Findings :

- HFIP at concentrations of 15 mM decreased the protease resistance of PrP^Sc by approximately 40% compared to control samples. At 20 mM, this effect was even more pronounced .

- ScN2a cells, which continuously express PrP^Sc, exhibited increased susceptibility to HFIP compared to other cell types. Approximately 40% of these cells died when treated with 20 mM HFIP, indicating a narrow therapeutic window .

- Despite cytotoxicity at higher concentrations, HFIP’s ability to cross the blood-brain barrier suggests potential for treating neurodegenerative diseases .

Solvent Properties and Organic Synthesis

HFIP is also noted for its effectiveness as a solvent in various chemical reactions. Its unique solvent properties enhance reaction rates and yields in organic synthesis.

- Applications :

Case Study: Prion Protein Transformation

In a pivotal study examining the effects of HFIP on prion proteins, researchers treated ScN2a cells with varying concentrations of HFIP. The results showed:

| HFIP Concentration (mM) | % Decrease in PK Resistance | Cell Viability (%) |

|---|---|---|

| 15 | 40 | >60 |

| 20 | Significant decrease | ~60 |

| >20 | Cytotoxicity increased | <40 |

This study highlights the dual nature of HFIP's biological activity—its potential therapeutic benefits against prion diseases juxtaposed with significant cytotoxicity at higher concentrations.

Case Study: Organic Synthesis

Another study demonstrated the effectiveness of HFIP as a solvent in promoting hydroxydifluoromethylation reactions. The following table summarizes the yields obtained using different amounts of HFIP:

| HFIP Amount (Equivalents) | Yield (%) |

|---|---|

| 0.1 | Trace |

| 1.0 | 50 |

| 2.0 | 73 |

| Full Reaction | 97 |

These results underscore HFIP's efficiency as a solvent in facilitating complex organic reactions while maintaining high yields.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of HFIP that influence its utility in laboratory settings?

HFIP is a fluorinated alcohol with unique properties:

- Boiling Point : 59°C

- Density : 1.596 g/mL at 25°C

- Vapor Pressure : 42.1 mbar at 0°C

- Solubility : Miscible with polar solvents (e.g., ethanol, chloroform) but limited in water (~10% v/v) .

- Refractive Index : 1.275–1.3 .

Methodological Insight : When designing experiments, prioritize its low boiling point and high density for phase separation applications. Use ethanol as a co-solvent to enhance solubility of hydrophobic compounds in aqueous systems .

Q. How should HFIP be stored to ensure stability and prevent degradation?

HFIP is volatile and hygroscopic. Key storage protocols:

- Primary : Store sealed containers in a cooler (4–8°C) to minimize evaporation and pressure buildup .

- Alternative : Room temperature (RT) storage is acceptable if containers are tightly sealed and protected from moisture .

- Safety : Use neoprene gloves and fume hoods to avoid dermal/ocular exposure .

Contradiction Note : While some sources recommend RT storage, cooler conditions reduce evaporation risks, especially for long-term use .

Q. What safety measures are essential when handling HFIP?

HFIP poses acute toxicity (oral, dermal, inhalation) and is corrosive. Mitigation strategies:

- PPE : Neoprene gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure = 42.1 mbar at 0°C) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How is HFIP employed in solution-phase peptide synthesis, and what methodological optimizations are required?

HFIP’s strong hydrogen-bond-disrupting ability makes it ideal for dissolving peptides and removing acid-labile protecting groups (e.g., 4,4'-dimethoxytrityl).

- Protocol :

Key Advantage : Reduces racemization compared to trifluoroacetic acid (TFA) .

Q. What role does HFIP play in NMR spectroscopy, particularly for reactive intermediates?

Deuterated HFIP (HFIP-) is a low-background solvent for studying hydrogen bonding and molecular interactions:

- Application :

- Example : HFIP- enhances resolution in -NMR of unstable organometallics by suppressing solvent proton signals .

Q. How does HFIP facilitate cyclodextrin-assembled material synthesis?

HFIP acts as a templating solvent for cyclodextrin inclusion complexes:

- Procedure :

Q. What synthetic routes are used to produce HFIP, and how do impurities affect its research applications?

HFIP is synthesized via catalytic hydrogenation of hexafluoroacetone:

Quality Control :

- Purity ≥99% (GC) is critical for reproducibility in peptide synthesis .

- Trace metals (e.g., Fe, Na) must be <1 ppm to avoid catalytic interference in organometallic reactions .

Q. How does HFIP influence hydrogen bonding in supramolecular systems?

HFIP’s electronegative fluorine atoms weaken solute-solvent hydrogen bonds, enabling precise control over self-assembly:

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEAHWXPCBROCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022134 | |

| Record name | 2H-Perfluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,3,3,3-hexafluoro-2-propanol is a clear colorless oily liquid with an aromatic odor. (NTP, 1992) Combustible, may cause burns to skin, eyes and mucous membranes., Liquid, Colorless to light colored liquid; [CAMEO] Melting point = -4 deg C; Miscible in water; [MSDSonline] | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

138 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 93 °C | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.596 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

158 mmHg at 72 °F ; 556 mmHg at 124 °F; 1468 mmHg at 167 °F (NTP, 1992), 159.0 [mmHg] | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-66-1 | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroisopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D632GYQ50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25 °F (NTP, 1992) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20472 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.